molecular formula C8H10BrNO B15224519 2-Bromo-3-(methoxymethyl)-6-methylpyridine

2-Bromo-3-(methoxymethyl)-6-methylpyridine

Cat. No.: B15224519
M. Wt: 216.07 g/mol
InChI Key: TYQQGQHCZXJJRV-UHFFFAOYSA-N
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Description

2-Bromo-3-(methoxymethyl)-6-methylpyridine is an organic compound with the molecular formula C8H10BrNO2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(methoxymethyl)-6-methylpyridine typically involves the bromination of 3-(methoxymethyl)-6-methylpyridine. One common method includes the use of liquid bromine in an aqueous solution of sodium hydroxide, followed by recrystallization to obtain the desired product . The reaction conditions are generally mild, with temperatures maintained between -10°C to 15°C to ensure high yield and purity.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure consistency and safety. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-(methoxymethyl)-6-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed:

    Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.

    Oxidation and Reduction: Products can range from hydroxylated derivatives to fully reduced pyridine rings.

Scientific Research Applications

2-Bromo-3-(methoxymethyl)-6-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-(methoxymethyl)-6-methylpyridine involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the methoxymethyl group can enhance the compound’s solubility and reactivity. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

  • 2-Bromo-3-methoxypyridine
  • 2-Bromo-3-methylpyridine
  • 2-Bromo-3-(methylthio)pyridine

Comparison: 2-Bromo-3-(methoxymethyl)-6-methylpyridine is unique due to the presence of both a bromine atom and a methoxymethyl group, which confer distinct reactivity and solubility properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

2-bromo-3-(methoxymethyl)-6-methylpyridine

InChI

InChI=1S/C8H10BrNO/c1-6-3-4-7(5-11-2)8(9)10-6/h3-4H,5H2,1-2H3

InChI Key

TYQQGQHCZXJJRV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)COC)Br

Origin of Product

United States

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